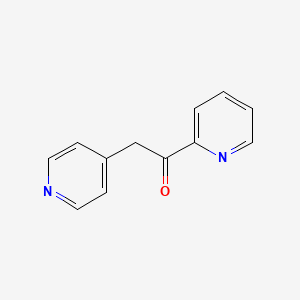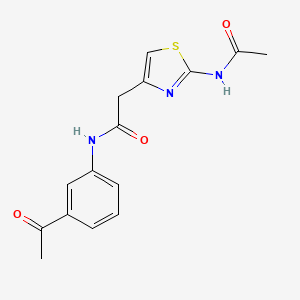![molecular formula C15H14N6O2S B2935777 N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyridazine-3-carboxamide CAS No. 1396880-35-5](/img/structure/B2935777.png)
N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a benzo[c][1,2,5]thiadiazole core, which is a heterocyclic compound widely used in organic electronics . It also contains a morpholinopyridazine moiety, which suggests it may have interesting biological or chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry . The benzo[c][1,2,5]thiadiazole core is electron-deficient, which suggests it may have interesting optoelectronic properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its exact structure and the conditions under which it is used. Compounds with a benzo[c][1,2,5]thiadiazole core have been used in various photovoltaic applications, suggesting they may participate in interesting photochemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the benzo[c][1,2,5]thiadiazole core is known to confer interesting optoelectronic properties .Wissenschaftliche Forschungsanwendungen
Benzodiazines: Synthetic Advances
- Compounds like benzodiazines, which include 1,2-benzodiazine, quinazolines, phthalazines, and quinoxalines, exhibit broad biological properties. They are crucial in pharmaceutical and agrochemical fields due to their bioactive natural products and synthetic molecules that show therapeutic activities (Mathew et al., 2017).
Triazole, Triazolothiadiazole, and Triazolothiadiazine Derivatives
- The synthesis of new 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-thiadiazines derivatives has been explored. These compounds have been evaluated for their anti-inflammatory, analgesic, and antibacterial activities (Hussein et al., 2011).
N-(6-chlorobenzo[d]thiazol-2-yl) Hydrazine Carboxamide Derivatives
- Novel derivatives synthesized from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide have shown antimicrobial properties against various bacterial and fungal strains (Gilani et al., 2011).
[1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones
- Novel 2-(N-pyrrolidino, N-piperidino or N-morpholino)-7-phenyl-[1,3]thiazolo[4,5-d]pyridazinones have been synthesized and tested for analgesic and anti-inflammatory activities (Demchenko et al., 2015).
Isatin Derivatives as Anticancer Agents
- A series of isatin derivatives with enhanced cytotoxic activity against various human cancer cell lines have been developed. These include compounds like imidazo[4,5-b]quinoxaline-indolinone and thiazolopyrimidine-oxoindoline (Abu‐Hashem & Al-Hussain, 2022).
1-Acylthiosemicarbazides, 1,2,4-triazole-5(4H)-thiones, and 1,3,4-thiadiazoles
- Compounds containing 1,2,4-triazole ring and 1,3,4-thiadiazole ring have been synthesized and evaluated for analgesic, anti-inflammatory, and antimicrobial activities (Salgın-Gökşen et al., 2007).
Pyrazoles and Triazoles with 6,8-Dibromo-2-methylquinazoline
- Synthesis of pyrazoles and triazoles bearing a 6,8-Dibromo-2-methylquinazoline moiety and their analgesic activity have been explored (Saad et al., 2011).
Zukünftige Richtungen
The future directions for research on this compound could include exploring its potential uses in organic electronics, given the interesting properties of the benzo[c][1,2,5]thiadiazole core . Additionally, its potential biological activity could be explored, given the presence of the morpholinopyridazine moiety .
Eigenschaften
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-6-morpholin-4-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2S/c22-15(16-10-2-1-3-11-14(10)20-24-19-11)12-4-5-13(18-17-12)21-6-8-23-9-7-21/h1-5H,6-9H2,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPGFKSMBAAXHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C(=O)NC3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2935696.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2935697.png)



![N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2935704.png)
![N-(4-bromophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2935709.png)
![(1S,4R)-7-Oxabicyclo[2.2.1]heptane-2alpha,3alpha-dicarboxylic acid 2-methyl ester](/img/structure/B2935710.png)


![2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2935713.png)
![4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)-2-ethylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2935715.png)
